

Application Notes: Utilizing BES Buffer for Robust Protein Extraction and Purification

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Compound of Interest

Compound Name: *BES sodium salt*

Cat. No.: *B1324464*

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Introduction

N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES) is a zwitterionic buffer that is part of the "Good's buffers" series, developed to provide stable pH environments for biochemical and biological research.[1][2] With a pKa of approximately 7.1 at 25°C, BES is an effective buffering agent in the physiological pH range of 6.4 to 7.8.[3] Its biocompatibility and minimal interaction with biological systems make it a suitable choice for various stages of protein research, including extraction and purification.[4] This document provides detailed application notes and protocols for the use of BES buffer in these critical downstream processing steps.

Key Properties of BES Buffer for Protein Applications

BES offers several advantages in the context of protein extraction and purification:

- **Physiological pH Range:** Its buffering capacity is optimal for maintaining the native structure and function of many proteins.[1]
- **Low Metal Chelation:** BES shows a low affinity for binding to most metal ions, which is crucial when working with metalloproteins or purification techniques that involve metal ions, such as Immobilized Metal Affinity Chromatography (IMAC).[1]
- **Chemical Stability:** It is a stable molecule that does not undergo significant chemical changes under typical experimental conditions.[4]

- Good Solubility: BES is highly soluble in aqueous solutions.[2]

However, researchers should be aware that like other amine-based buffers, BES can interact with DNA. While this interaction is less pronounced than with buffers like Tris, it is a factor to consider during nucleic acid removal steps.[5] Additionally, high concentrations of any buffer, including BES, can potentially inhibit enzyme activity.[4]

Quantitative Data Summary

The following tables present illustrative data to highlight the potential performance of BES buffer in comparison to other common biological buffers for protein purification. This data is based on typical expected outcomes rather than a specific cited experiment, as direct comparative studies are not readily available in published literature.

Table 1: Illustrative Comparison of Lysis Buffers for Protein Extraction Efficiency

Buffer System (50 mM, pH 7.4)	Total Protein Yield (mg/g of wet cell paste)	Target Protein Activity (Units/mg)	Purity of Target Protein in Lysate (%)
BES	12.5	150	35
HEPES	12.8	155	36
Tris-HCl	11.9	140	32
Phosphate	13.2	135 (potential inhibition)	38

Table 2: Illustrative Performance in Cation Exchange Chromatography of Lysozyme

Buffer System (25 mM, pH 7.0)	Protein Recovery (%)	Fold Purification	Specific Activity (U/mg)
BES	92	5.5	15,500
Sodium Acetate	90	5.2	15,200
MES	93	5.6	15,600

Table 3: Illustrative Purity and Yield in His-Tag Protein Purification via IMAC

Buffer System (50 mM, pH 8.0)	Final Protein Yield (mg)	Purity (%)
BES	4.5	94
Tris-HCl	4.2	92
HEPES	4.6	95

Experimental Protocols

Protocol 1: Total Protein Extraction from Cultured Mammalian Cells using BES Lysis Buffer

This protocol describes the extraction of total soluble protein from adherent mammalian cells.

Materials:

- BES Lysis Buffer: 50 mM BES, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, pH adjusted to 7.4.
- Protease Inhibitor Cocktail (e.g., cOmplete™, EDTA-free)
- Phosphatase Inhibitor Cocktail (optional)
- Ice-cold Phosphate-Buffered Saline (PBS)
- Cell scraper
- Microcentrifuge tubes, pre-chilled
- Refrigerated microcentrifuge

Procedure:

- Cell Washing: Aspirate the culture medium from the adherent cells. Wash the cells twice with ice-cold PBS, being careful not to dislodge the cells.

- **Lysis:** After the final wash, aspirate all remaining PBS. Add an appropriate volume of ice-cold BES Lysis Buffer (with freshly added protease and phosphatase inhibitors) to the culture dish (e.g., 1 mL for a 10 cm dish).
- **Cell Scraping:** Place the dish on ice and use a pre-chilled cell scraper to gently scrape the cells into the lysis buffer.
- **Incubation:** Transfer the cell lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional gentle vortexing.
- **Clarification:** Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- **Supernatant Collection:** Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
- **Quantification:** Determine the protein concentration of the lysate using a suitable method, such as the Bradford or BCA assay. Note that BES may interfere less with the BCA assay than Tris buffer.[5]
- **Storage:** Store the protein lysate at -80°C for long-term use.

Protocol 2: Purification of a His-Tagged Protein using Immobilized Metal Affinity Chromatography (IMAC) with BES Buffer

This protocol is designed for the purification of a recombinant protein with a polyhistidine tag.

Materials:

- IMAC Resin (e.g., Ni-NTA Agarose)
- BES Binding Buffer: 50 mM BES, 300 mM NaCl, 10 mM Imidazole, pH 8.0.
- BES Wash Buffer: 50 mM BES, 300 mM NaCl, 20 mM Imidazole, pH 8.0.
- BES Elution Buffer: 50 mM BES, 300 mM NaCl, 250 mM Imidazole, pH 8.0.

- Clarified cell lysate containing the His-tagged protein.
- Chromatography column.

Procedure:

- **Resin Equilibration:** Pack the IMAC resin into a chromatography column. Equilibrate the resin by washing with 5-10 column volumes (CV) of BES Binding Buffer.
- **Sample Loading:** Load the clarified cell lysate onto the equilibrated column. The flow rate should be slow enough to allow for efficient binding of the His-tagged protein to the resin.
- **Washing:** Wash the column with 10-20 CV of BES Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
- **Elution:** Elute the bound His-tagged protein with 5-10 CV of BES Elution Buffer. Collect fractions of a suitable volume (e.g., 1 mL).
- **Fraction Analysis:** Analyze the collected fractions for protein content using a protein assay and for purity by SDS-PAGE.
- **Buffer Exchange:** Pool the fractions containing the purified protein and perform a buffer exchange (e.g., by dialysis or gel filtration) into a suitable storage buffer without imidazole.

Protocol 3: Purification of Lysozyme from Egg White using Cation Exchange Chromatography with BES Buffer

This protocol describes the purification of lysozyme, a basic protein, using a cation exchange resin.

Materials:

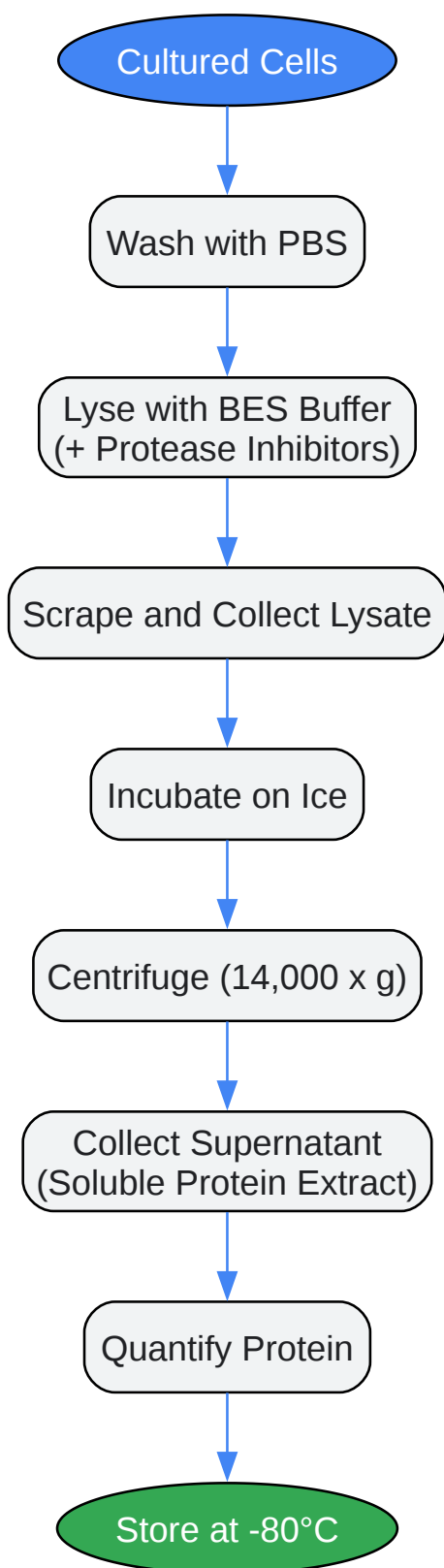
- Cation Exchange Resin (e.g., CM Sepharose)
- BES Equilibration/Wash Buffer (Buffer A): 25 mM BES, pH 7.0.

- BES Elution Buffer (Buffer B): 25 mM BES, 1 M NaCl, pH 7.0.
- Fresh hen egg white, diluted 1:1 with Buffer A and centrifuged to remove insoluble material.
- Chromatography column.

Procedure:

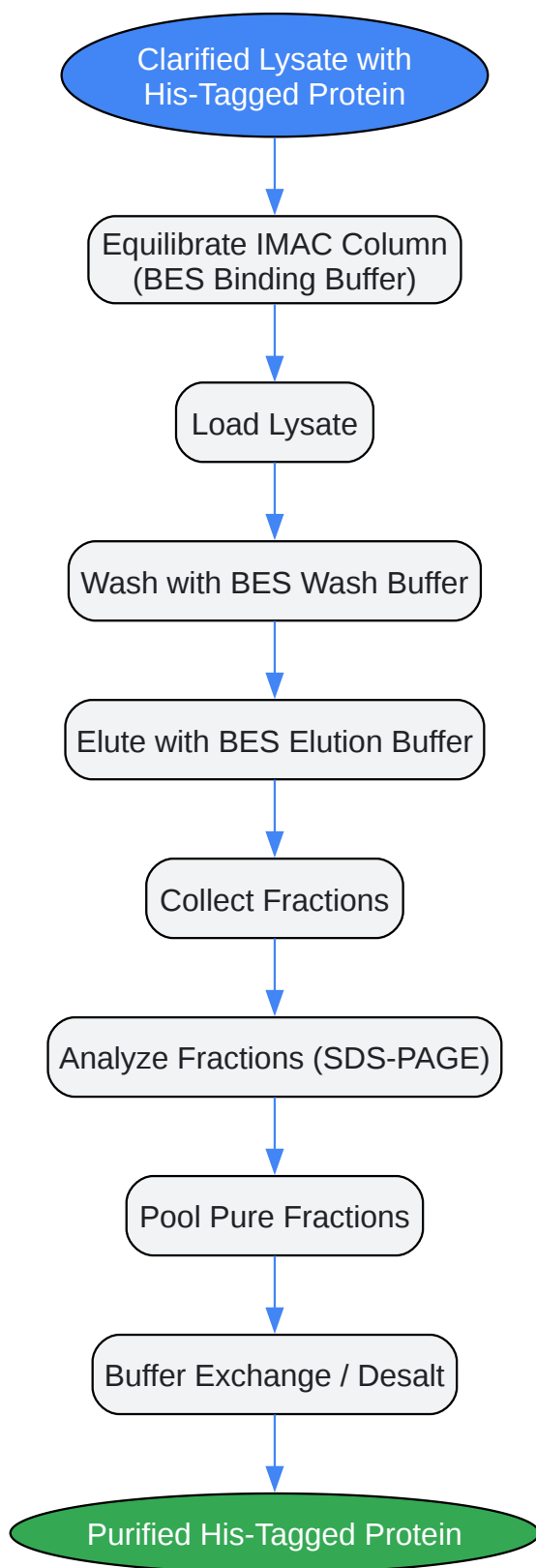
- Resin Equilibration: Pack the cation exchange resin into a column and equilibrate with 5-10 CV of Buffer A.
- Sample Loading: Load the diluted and clarified egg white sample onto the column. Lysozyme, being positively charged at this pH, will bind to the negatively charged resin.
- Washing: Wash the column with Buffer A until the A280 reading of the flow-through returns to baseline, indicating that all unbound proteins have been washed away.
- Elution: Elute the bound lysozyme using a linear gradient of NaCl from 0 to 1 M (by mixing Buffer A and Buffer B) over 10 CV. Alternatively, a step elution with increasing concentrations of NaCl can be used.
- Fraction Collection and Analysis: Collect fractions and assay for lysozyme activity and protein concentration. Analyze the purity of the fractions using SDS-PAGE.
- Desalting: Pool the active, pure fractions and desalt using dialysis or gel filtration into a suitable storage buffer.

Visualizations



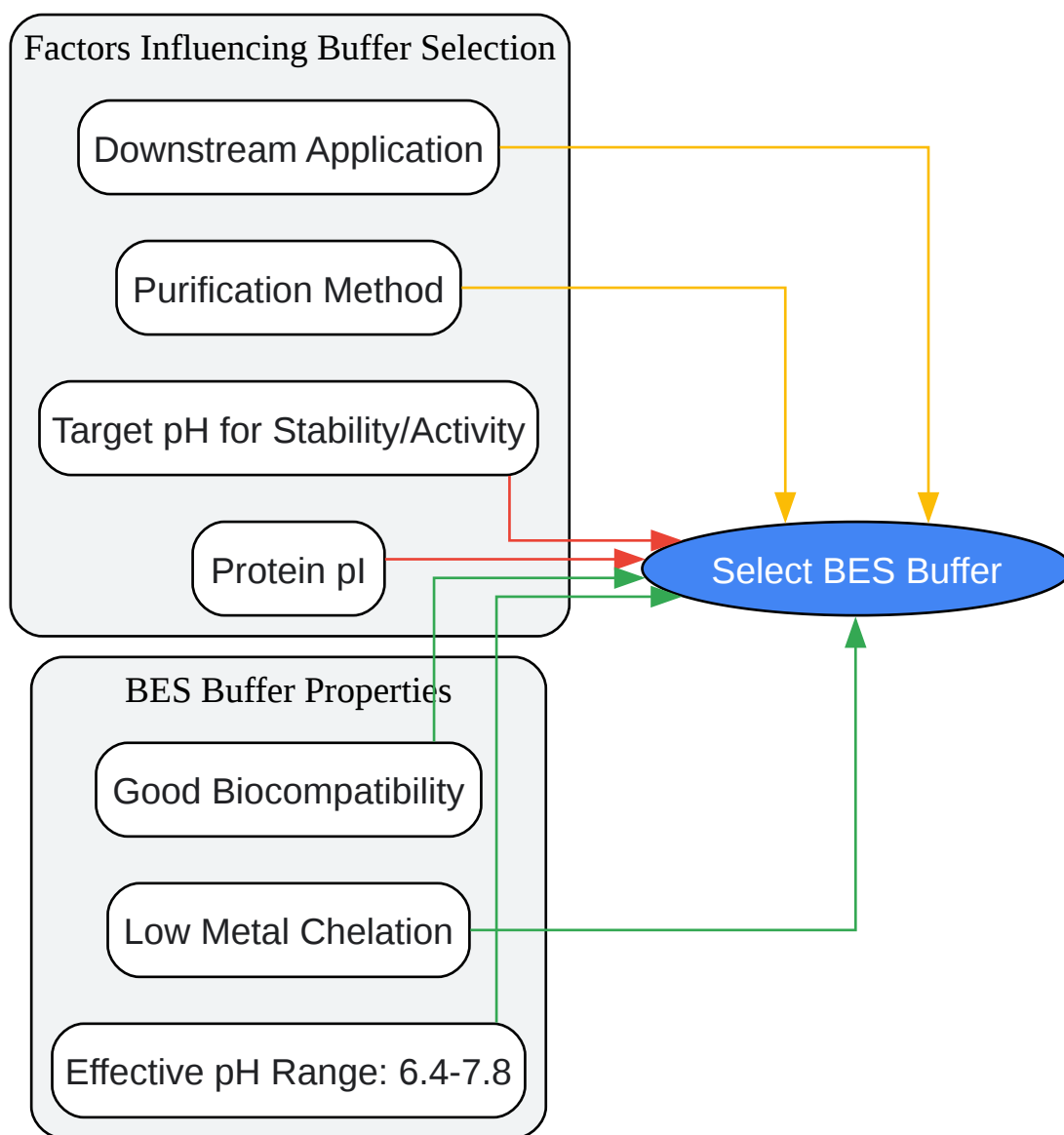
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Caption: Workflow for Protein Extraction using BES Buffer.



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Caption: His-Tagged Protein Purification Workflow.



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Caption: Logical Decision-Making for Choosing BES Buffer.

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- To cite this document: BenchChem. [Application Notes: Utilizing BES Buffer for Robust Protein Extraction and Purification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1324464#using-bes-buffer-for-protein-extraction-and-purification]

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